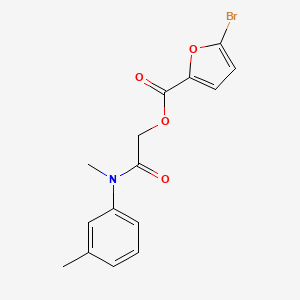

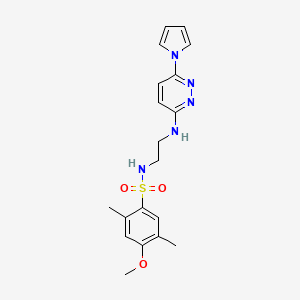

![molecular formula C9H16O2 B2696105 [1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol CAS No. 1354932-12-9](/img/structure/B2696105.png)

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol

Descripción general

Descripción

[1-(Hydroxymethyl)-4-methylene-cyclohexyl]methanol, commonly known as HMCM, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. HMCM is a cyclohexyl-based compound that is synthesized through specific chemical reactions.

Aplicaciones Científicas De Investigación

Solvent Properties and Safety Concerns

Methanol is a widely used basic raw material, recognized for its ability to mix with water and most organic solvents due to its polar nature. Its applications span as a solvent for inorganic salts and other purposes across different industries. However, its flammability and toxicity necessitate strict safety protocols during handling (Offermanns et al., 2014).

Adsorption Characteristics

The study of oxygenated hydrocarbons' adsorption on activated carbons reveals the interaction dynamics between compounds like methanol and carbon surfaces. These findings are crucial for developing materials with tailored adsorption properties for environmental cleanup and catalysis (Ghimbeu et al., 2010).

Catalytic and Chemical Synthesis Applications

- Methanol-to-Olefin Process : Methanol acts as a precursor in the methanol-to-olefin (MTO) process on acidic zeolites. The initial C-C bond formation through reactive surface methoxy groups is crucial for hydrocarbon production, highlighting methanol's role in petrochemical alternatives (Wang et al., 2003).

- N-Monomethylation : Methanol is used as a methylating agent in the N-monomethylation of aromatic primary amines, demonstrating its utility in creating complex organic molecules with potential pharmaceutical applications (Li et al., 2012).

Environmental Implications and Applications

The investigation into 4-Methyl cyclohexane methanol (MCHM), a compound structurally similar to the query, focuses on its use in coal beneficiation. It highlights the environmental behavior and control mechanisms for substances used in industrial processes, ensuring minimal impact on water sources (He et al., 2015).

Propiedades

IUPAC Name |

[1-(hydroxymethyl)-4-methylidenecyclohexyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8-2-4-9(6-10,7-11)5-3-8/h10-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEHDOLJHKRNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)(CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

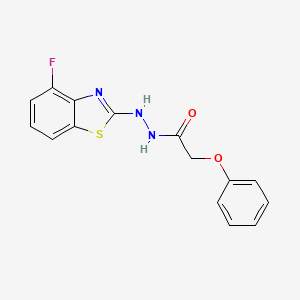

![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)

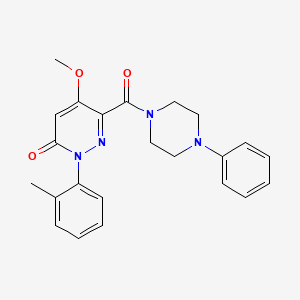

![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2696023.png)

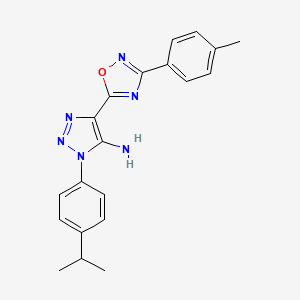

![N-[(4-Chlorophenyl)methyl]-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2696033.png)

![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)

![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)

![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)